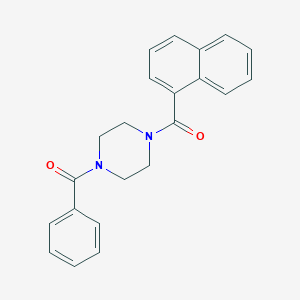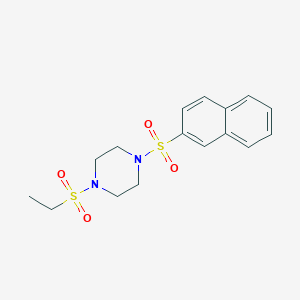
1-Benzoyl-4-(1-naphthoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-(1-naphthoyl)piperazine (BZP) is a synthetic compound that belongs to the piperazine class of drugs. It is an analogue of the psychoactive drug, mescaline, and has been used as a recreational drug due to its stimulant properties. However, BZP has also been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
1-Benzoyl-4-(1-naphthoyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-Benzoyl-4-(1-naphthoyl)piperazine has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mécanisme D'action
1-Benzoyl-4-(1-naphthoyl)piperazine acts as a non-selective serotonin and dopamine receptor agonist, which leads to an increase in the release of these neurotransmitters in the brain. This results in an increase in arousal, alertness, and mood. 1-Benzoyl-4-(1-naphthoyl)piperazine also acts as a monoamine transporter inhibitor, which further enhances the effects of serotonin and dopamine.
Biochemical and Physiological Effects:
1-Benzoyl-4-(1-naphthoyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature in animal models. It also increases locomotor activity and induces hyperactivity. 1-Benzoyl-4-(1-naphthoyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its effects on serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzoyl-4-(1-naphthoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects on serotonin and dopamine can be easily measured. However, 1-Benzoyl-4-(1-naphthoyl)piperazine has several limitations as well. It has been shown to be toxic at high doses, and its effects on the brain are not well understood. Additionally, 1-Benzoyl-4-(1-naphthoyl)piperazine has been used as a recreational drug, which may make it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on 1-Benzoyl-4-(1-naphthoyl)piperazine. One area of interest is its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of interest is its potential as a tool for studying the effects of serotonin and dopamine on the brain. Finally, further research is needed to understand the long-term effects of 1-Benzoyl-4-(1-naphthoyl)piperazine on the brain and its potential for abuse.
Méthodes De Synthèse
1-Benzoyl-4-(1-naphthoyl)piperazine can be synthesized by the reaction of 1-benzoylpiperazine with 1-naphthaldehyde in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, at a temperature of around 60-70°C. The resulting product is then purified through recrystallization or chromatography.
Propriétés
Formule moléculaire |
C22H20N2O2 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
[4-(naphthalene-1-carbonyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C22H20N2O2/c25-21(18-8-2-1-3-9-18)23-13-15-24(16-14-23)22(26)20-12-6-10-17-7-4-5-11-19(17)20/h1-12H,13-16H2 |
Clé InChI |
NEJYVPPSHHBOEN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)

![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)
![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)